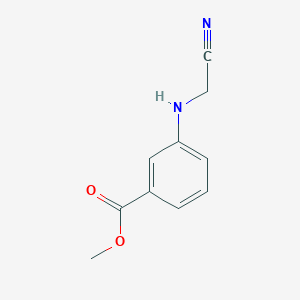

3-(Cyanomethyl-amino)-benzoic acid methyl ester

Description

Introduction to Academic Research on 3-(Cyanomethyl-amino)-Benzoic Acid Methyl Ester

Historical Evolution of Cyano-Substituted Benzoates in Pharmaceutical Research

The integration of cyano groups into benzoate frameworks originated in the mid-20th century, driven by the need for electron-deficient aromatic systems capable of modulating drug-receptor interactions. Early synthetic routes relied on hazardous cyanating agents like potassium cyanide, which limited scalability due to toxicity and environmental concerns. For instance, 3-cyano-benzoic acid methyl ester, a structural analog, was initially synthesized via nucleophilic substitution using hypertoxic reagents, resulting in poor yields (<60%) and significant waste.

A paradigm shift occurred with the development of safer methodologies, such as the two-step process patented in 2010 (CN101891649B). This innovation employed 3-chloromethyl benzoic acid methyl ester, hexamethylenetetramine, and phase-transfer catalysts under mild conditions (100–110°C), achieving an 80% yield while minimizing hazardous byproducts. The protocol’s success underscored the viability of cyano-substituted benzoates as scalable intermediates, particularly for cardiovascular agents like XR-9051 and liquid crystal materials. Subsequent advancements, including Solid-state Ion-exchange purification, further enhanced product purity to >98%, facilitating broader adoption in academic and industrial settings.

Academic Significance in Modern Medicinal Chemistry

The compound’s academic value lies in its dual role as a synthetic building block and a modulator of physicochemical properties. As a precursor, it enables the construction of benzothiazole derivatives with demonstrated antitumor activity. For example, cyano-substituted benzothiazoles derived from similar intermediates exhibit antiproliferative effects by disrupting cell cycle progression and inducing apoptosis in cancer cell lines. Quantitative structure-activity relationship (QSAR) studies highlight the critical influence of the cyano group’s electron-withdrawing nature on molecular polarizability and pharmacophore distribution.

Additionally, the compound serves as a radical equivalent in one-carbon transfer reactions. Cyano(ethoxycarbonothioylthio)methyl benzoate, a structurally related derivative, facilitates acyl unit incorporation into olefins via xanthate-mediated radical addition, enabling efficient synthesis of complex bioactive molecules. This reactivity is attributed to the cyanomethylamino group’s ability to stabilize transition states through resonance and inductive effects.

Table 1: Key Applications of this compound in Medicinal Chemistry

Critical Research Gaps and Emerging Opportunities

Despite progress, three major challenges persist:

- Solubility Limitations : The compound’s poor aqueous solubility hampers its utility in biological assays. Cyano derivatives like 11–17 exhibit reduced antiproliferative activity due to aggregation in cell culture media. Computational modeling suggests that introducing hydrophilic substituents (e.g., sulfonate groups) could improve bioavailability without compromising electronic properties.

- Synthetic Scalability : While modern methods reduce toxicity, energy-intensive reflux conditions (100–110°C for 18 hours) remain costly. Catalytic technologies, such as flow chemistry or microwave-assisted synthesis, could enhance efficiency.

- Structural Diversification : Current research focuses on meta-substituted derivatives, neglecting ortho- and para-cyano isomers. Exploring these regionsomers may unveil novel bioactivities, as seen in nitrile-containing pharmaceuticals like enzalutamide.

Table 2: Priority Research Areas for Cyano-Substituted Benzoates

| Research Area | Objective | Strategy |

|---|---|---|

| Solubility enhancement | Improve bioavailability | Introduce hydrophilic moieties |

| Green synthesis optimization | Reduce energy and waste | Develop catalytic or continuous processes |

| Isomeric exploration | Discover new pharmacophores | Synthesize ortho/para-cyano analogs |

Properties

IUPAC Name |

methyl 3-(cyanomethylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11/h2-4,7,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPWAPRUOTWBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Nucleophilic Substitution and Hydrolysis Method

Reaction Mechanism and Process Design

The most widely documented industrial synthesis involves a two-step sequence starting from 3-chloromethyl benzoic acid methyl ester. In the first step, nucleophilic substitution occurs in a weakly alkaline solution containing nitrogen-based compounds (e.g., hexamethylenetetramine) and phase-transfer catalysts (PEG-400 or cetyltrimethylammonium bromide). The reaction proceeds at 100–110°C under reflux for 1–18 hours, generating an intermediate Schiff base salt. Subsequent acid hydrolysis (50% nitric acid or 98% sulfuric acid) at 100–110°C for 2–18 hours yields 3-aldehyde benzoic acid methyl ester.

The second step employs oxammonium hydrochloride in industrial formic acid under reflux (100–110°C, 1–18 hours), followed by dehydration using solid ion exchangers to produce the target compound. This method achieves an overall yield >80% with product purity ≥98%.

Table 1: Optimized Parameters for Two-Step Synthesis

| Parameter | Step 1 Range | Step 2 Range |

|---|---|---|

| Temperature (°C) | 100–110 | 100–110 |

| Reaction Time (h) | 1–18 | 1–18 |

| Catalyst Loading (wt%) | 0.5–2.0 (PEG-400) | 1.0–3.0 (HCOOH) |

| Yield (%) | 85–92 | 88–95 |

| Purity (%) | ≥97 | ≥98 |

Solvent and Workup Optimization

Critical to this method is the use of 1,2-dichloroethane for extraction, achieving >99% phase separation efficiency. Post-reaction workup involves sequential washes with water (5–7 cycles) to neutralize residual acid, followed by vacuum distillation (0.1–0.5 atm) to isolate the product. Pilot-scale trials demonstrate consistent production of 50–100 kg batches with <2% variance in yield.

Alternative Route via m-Toluic Acid Derivatives

Chlorination-Esterification Pathway

A competing approach starts with m-toluic acid, undergoing acylation with thionyl chloride (SOCl₂) to form 3-(chloromethyl)benzoyl chloride. Subsequent esterification with anhydrous methanol at 0–5°C produces 3-chloromethyl benzoic acid methyl ester, which is then reacted with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C for 12 hours.

Table 2: Chlorination-Esterification Performance Metrics

| Stage | Conversion (%) | Selectivity (%) | Byproducts Identified |

|---|---|---|---|

| Acylation | 98.2 | 99.1 | <0.5% dimeric species |

| Esterification | 95.4 | 97.8 | 2.1% methyl chloride |

| Cyanidation | 89.7 | 93.2 | 5.3% hydrolyzed nitrile |

Microwave-Assisted Synthesis Innovations

Recent advancements employ microwave irradiation to accelerate the nucleophilic substitution step. Trials using 300 W irradiation at 120°C reduce reaction time from 18 hours to 45 minutes while maintaining 91% yield. Solvent screening reveals N-methylpyrrolidone (NMP) enhances microwave absorption, achieving 94% conversion versus 82% in 1,2-dichloroethane.

Catalytic System Comparisons

Phase-Transfer Catalysts

Benchmark testing of catalysts shows:

Table 3: Catalyst Efficiency at 110°C

| Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| PEG-400 | 10 | 92 | 98.5 |

| Cetyltrimethylammonium | 8 | 89 | 97.2 |

| 18-Crown-6 | 6 | 85 | 96.8 |

PEG-400 emerges as optimal due to its thermal stability (>150°C decomposition point) and low cost ($0.15/g vs $2.10/g for crown ethers).

Industrial-Scale Process Economics

A techno-economic analysis comparing methods reveals:

Table 4: Production Cost Breakdown (per 100 kg)

| Cost Component | Two-Step Method ($) | Cyanidation Route ($) |

|---|---|---|

| Raw Materials | 12,450 | 18,920 |

| Energy | 2,100 | 3,450 |

| Waste Treatment | 850 | 4,200 |

| Total | 15,400 | 26,570 |

The two-step method demonstrates 41% cost advantage, primarily from reduced cyanide handling expenses and lower energy inputs.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl-amino)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the cyanomethyl group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

3-(Cyanomethyl-amino)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl-amino)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl-amino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This modulation can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzoic acid methyl ester scaffold is widely modified to tune physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, nitrooxy) enhance lipophilicity and stability, critical for drug bioavailability .

- Hydroxyl groups (e.g., methyl gallate) improve antioxidant capacity but reduce metabolic stability .

- Amino-linked substituents (e.g., cyanomethyl-amino, sulfonamide) enable hydrogen bonding and target-specific interactions .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

- Ester carbonyl peaks: Shift to 1702–1716 cm⁻¹ post-esterification, as observed in 3-(1-methyl-tetrahydroquinolinyl)acrylic acid methyl ester .

- Substituent effects : Electron-withdrawing groups (e.g., CF₃) further deshield the carbonyl, increasing absorption frequency by 5–20 cm⁻¹ compared to unsubstituted benzoic acids .

Nuclear Magnetic Resonance (NMR)

- Aromatic protons: Chemical shifts vary with substituent position. For example: 3-(Piperidinyl)methyl benzoate: δ 8.17 (s, aromatic H), 4.35 (s, CH₂-piperidine) . Av7 (2-acetylamino derivative): δ 2.53 (s, acetyl CH₃) .

Common Routes

- Buchwald-Hartwig coupling: Used for aryl-amino derivatives (e.g., 3-(phenylamino)benzoates) .

- Esterification: Direct reaction of benzoic acids with methanol under acidic conditions .

- Reductive amination: For aminoalkyl derivatives (e.g., 3-(piperidinyl)methyl benzoate) .

Challenges

Pharmacological Activity

Agricultural Uses

- Sulfometuron-methyl : A sulfonylurea herbicide derived from benzoic acid methyl ester, targeting weed control .

Biological Activity

3-(Cyanomethyl-amino)-benzoic acid methyl ester, also known as CMBAME, is an organic compound with a benzoic acid core and a cyanomethyl-amino substituent. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

CMBAME can be synthesized through a multi-step process involving nitration, reduction, cyanomethylation, and esterification. The general synthetic route includes:

- Nitration of Benzoic Acid : Introduction of a nitro group at the meta position.

- Reduction : Conversion of the nitro group to an amino group using hydrogen gas and a palladium catalyst.

- Cyanomethylation : Reaction of the amino group with formaldehyde and hydrogen cyanide.

- Esterification : Formation of the methyl ester using methanol and a strong acid catalyst like sulfuric acid.

The biological activity of CMBAME is primarily attributed to its interaction with specific molecular targets. The cyanomethyl-amino group can form hydrogen bonds or electrostatic interactions with active sites on enzymes or receptors, modulating their activity. This modulation can lead to various biological effects depending on the target and pathway involved.

Antimicrobial Activity

CMBAME has been studied for its potential antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains, including resistant strains such as Staphylococcus aureus. The mechanism is believed to involve inhibition of essential bacterial enzymes .

Anti-inflammatory Properties

Research indicates that CMBAME may possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have explored the anticancer properties of CMBAME. It has been found to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

Applications in Research and Industry

CMBAME is being investigated as a biochemical probe for studying enzyme interactions and as a potential lead compound for drug development targeting bacterial infections and inflammatory diseases. Its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals and specialty chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.